molecular formula C10H10N2O3 B1487026 5,7-dimethoxyquinazolin-4(3H)-one CAS No. 379228-27-0

5,7-dimethoxyquinazolin-4(3H)-one

Cat. No. B1487026
CAS RN: 379228-27-0
M. Wt: 206.2 g/mol
InChI Key: AMCMSZVLSWCVQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-dimethoxyquinazolin-4(3H)-one is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .

Scientific Research Applications

Phytochemical Research

5,7-dimethoxyquinazolin-4(3H)-one is identified as a phytochemical present in various Indian medicinal plants. It’s studied for its presence in different plant parts and its therapeutic uses. The IMPPAT database, which is a significant resource for phytochemicals of Indian medicinal plants, includes this compound .

Drug Discovery

Due to its unique structure, this compound is of interest in drug discovery, particularly in the design of novel pharmaceuticals. Its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are computed to assess its potential as a drug candidate .

Cheminformatics

The compound’s chemical structure is used in cheminformatics to explore its properties and similarities with other compounds. This aids in the prediction of its behavior in biological systems and its potential interactions with biological targets .

Synthetic Chemistry

5,7-dimethoxyquinazolin-4(3H)-one serves as a building block in synthetic chemistry for the construction of more complex molecules. Its derivatives are synthesized and studied for various chemical reactions and pathways .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference material for calibration and validation of analytical instruments like NMR, HPLC, LC-MS, and UPLC. This ensures accurate measurement of chemical substances in research and industrial applications .

Therapeutic Applications

Research into the therapeutic applications of 5,7-dimethoxyquinazolin-4(3H)-one is ongoing. It’s being explored for its potential medicinal properties and its role in the treatment of various diseases, as part of a broader study of quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 5,7-dimethoxyquinazolin-4(3H)-one is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .

Relevant Papers The relevant papers for 5,7-dimethoxyquinazolin-4(3H)-one are not explicitly mentioned in the available resources .

properties

IUPAC Name

5,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMSZVLSWCVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474977
Record name 5,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethoxyquinazolin-4(3H)-one

CAS RN

379228-27-0
Record name 5,7-Dimethoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379228-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2-amino-4,6-dimethoxybenzoate (6.46 g, 30.6 mmol), formamidine acetate (15.92 g, 153 mmol) in 2-methoxyethanol (50 mL) was heated at 130° C. for 4 hours. After the solvent was removed under reduced pressure, the reaction was quenched with water, filtered, washed with water, and dried under vacuum with P2O5 to afford 5,7-dimethoxyquinazolin-4(3H)-one as a solid (4.805 g, 76%). 1H NMR (300 MHz, DMSO-d6) δ 11.7 (br, 1H), 7.98 (s, 1H), 6.72 (d, 1H), 6.60 (d, 1H), 3.92 (s, 3H), 3.88 (s, 3H); LC-MS (ESI) m/z 207 (M+H)+.
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
15.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208)?

A1: Understanding the metabolic fate of a drug candidate like RVX-208, which contains the 5,7-dimethoxyquinazolin-4(3H)-one moiety, is crucial for several reasons. Firstly, metabolites can exhibit different pharmacological activities compared to the parent compound. Some might be pharmacologically active, potentially contributing to the overall therapeutic effect, while others might be inactive or even toxic. Identifying the major metabolites helps determine if any contribute to the drug's efficacy or toxicity profile. Secondly, characterizing metabolites provides insights into the drug's metabolism pathways. This information can be valuable in predicting potential drug-drug interactions, understanding interindividual variability in drug response, and guiding further drug design and development efforts. The study mentioned in the abstract aimed to isolate and identify the predominant metabolites of RVX-208 using in vitro methods []. This research helps establish a foundation for understanding the metabolic fate and potential downstream effects of compounds containing the 5,7-dimethoxyquinazolin-4(3H)-one structure.

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